![molecular formula C26H31N5O3S B2555172 1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide CAS No. 422531-20-2](/img/structure/B2555172.png)
1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H31N5O3S and its molecular weight is 493.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in oncology and inflammation modulation. This article aims to synthesize available research findings on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for various biological activities. Its structure includes:
- A 4-oxo group
- A pentyl side chain
- A pyridine moiety linked via a methylthio group
- A piperidine ring with a carboxamide functional group
This unique structural arrangement may contribute to its biological efficacy.
Research indicates that quinazoline derivatives often exert their effects through multiple mechanisms:
- Inhibition of Kinases : Quinazoline derivatives are known to inhibit various kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
- Induction of Apoptosis : Studies have shown that such compounds can induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell cycle arrest and programmed cell death .
- Anti-inflammatory Effects : Some quinazoline derivatives have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of soluble epoxide hydrolase (sEH) .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values observed in recent studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 5.70 - 8.10 | |
HCT-116 (Colon) | 2.90 - 6.40 | |
A549 (Lung) | 10.50 - 15.00 | |
HeLa (Cervical) | 6.00 - 12.00 |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, with particularly potent effects noted in the HCT-116 line.
Mechanistic Studies
In mechanistic studies, compound treatment led to:
- G1 Phase Arrest : Flow cytometry analysis revealed that the compound effectively arrested cells in the G1 phase of the cell cycle, indicating a potential mechanism for its anticancer activity .
- Apoptotic Induction : Annexin V staining showed increased early and late apoptotic cells upon treatment with the compound, suggesting that it triggers apoptotic pathways in cancer cells .
Case Studies
A notable case study involved the evaluation of this compound's effectiveness against resistant cancer cell lines. In vitro studies demonstrated that it could overcome resistance mechanisms commonly seen in MCF-7 and HCT-116 cells, enhancing its potential as a therapeutic agent in resistant cases .
Propiedades
IUPAC Name |
1-[4-oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3S/c1-2-3-4-12-31-25(34)21-8-7-20(24(33)30-13-9-19(10-14-30)23(27)32)15-22(21)29-26(31)35-17-18-6-5-11-28-16-18/h5-8,11,15-16,19H,2-4,9-10,12-14,17H2,1H3,(H2,27,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJIHURVYHQPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.